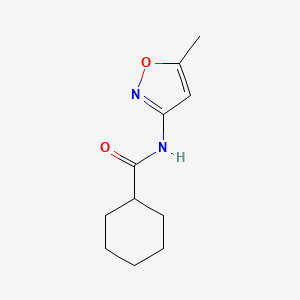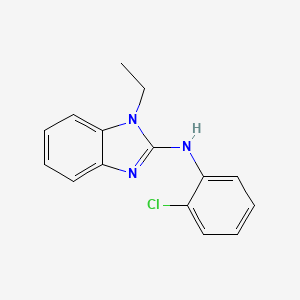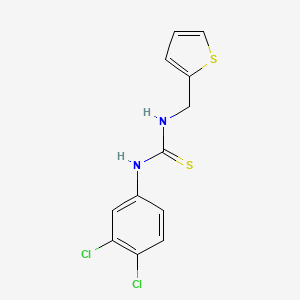
2-cyclohexyl-N-(4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(4-iodophenyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. However, its potential use in enhancing athletic performance has gained significant attention in recent years. In
Wirkmechanismus
2-cyclohexyl-N-(4-iodophenyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in increased energy production and improved metabolic function. In addition, 2-cyclohexyl-N-(4-iodophenyl)acetamide has been shown to stimulate the expression of genes involved in muscle fiber type switching, leading to an increase in slow-twitch (type I) muscle fibers, which are more resistant to fatigue and better suited for endurance activities.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-iodophenyl)acetamide has been shown to have several biochemical and physiological effects in various animal models and human athletes. These include:
1. Improved lipid metabolism: 2-cyclohexyl-N-(4-iodophenyl)acetamide increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to a reduction in circulating triglycerides and an increase in HDL cholesterol.
2. Increased insulin sensitivity: 2-cyclohexyl-N-(4-iodophenyl)acetamide improves glucose uptake and reduces insulin resistance, leading to improved glycemic control.
3. Reduced inflammation: 2-cyclohexyl-N-(4-iodophenyl)acetamide reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in systemic inflammation.
4. Increased endurance: 2-cyclohexyl-N-(4-iodophenyl)acetamide enhances endurance and performance in animal models and human athletes by increasing the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and muscle fiber type switching.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(4-iodophenyl)acetamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: 2-cyclohexyl-N-(4-iodophenyl)acetamide is a highly potent and selective agonist of PPARδ, making it a useful tool for studying the role of PPARδ in various biological processes.
2. Low toxicity: 2-cyclohexyl-N-(4-iodophenyl)acetamide has been shown to have low toxicity in animal models and human studies, making it a relatively safe compound to work with.
3. Easy to administer: 2-cyclohexyl-N-(4-iodophenyl)acetamide can be administered orally, making it easy to dose and administer to animals or humans.
Some of the limitations of using 2-cyclohexyl-N-(4-iodophenyl)acetamide in lab experiments include:
1. Limited availability: 2-cyclohexyl-N-(4-iodophenyl)acetamide is a synthetic compound that is not commercially available, making it difficult to obtain for research purposes.
2. Lack of long-term safety data: Although 2-cyclohexyl-N-(4-iodophenyl)acetamide has been shown to have low toxicity in short-term studies, there is limited data on its long-term safety in humans.
3. Ethical concerns: The use of 2-cyclohexyl-N-(4-iodophenyl)acetamide in animal studies and human athletes raises ethical concerns regarding the use of performance-enhancing drugs.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-N-(4-iodophenyl)acetamide. Some of these include:
1. Further investigation of its therapeutic potential: 2-cyclohexyl-N-(4-iodophenyl)acetamide has shown promise as a potential treatment for various metabolic and cardiovascular diseases, and further research is needed to explore its therapeutic potential.
2. Long-term safety studies: More long-term safety studies are needed to determine the safety of 2-cyclohexyl-N-(4-iodophenyl)acetamide in humans.
3. Mechanistic studies: Further investigation is needed to elucidate the mechanisms by which 2-cyclohexyl-N-(4-iodophenyl)acetamide exerts its effects on lipid metabolism, glucose homeostasis, and endurance.
4. Development of safer alternatives: The development of safer alternatives to 2-cyclohexyl-N-(4-iodophenyl)acetamide that retain its beneficial effects on metabolism and endurance could have significant therapeutic and performance-enhancing applications.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(4-iodophenyl)acetamide involves the reaction of 4-iodophenylacetic acid with cyclohexylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to give 2-cyclohexyl-N-(4-iodophenyl)acetamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(4-iodophenyl)acetamide has been extensively studied for its potential therapeutic benefits in various preclinical and clinical models. It has been shown to improve lipid metabolism, increase insulin sensitivity, reduce inflammation, and protect against oxidative stress. In addition, 2-cyclohexyl-N-(4-iodophenyl)acetamide has been found to enhance endurance and performance in animal models and human athletes. These findings have led to the investigation of 2-cyclohexyl-N-(4-iodophenyl)acetamide as a potential treatment for various metabolic and cardiovascular diseases, as well as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPMPDYOMZKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4-iodophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)



![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)